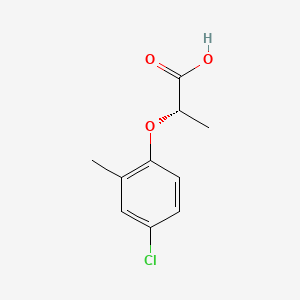

(2s)-2-(4-Chloro-2-methylphenoxy)propanoic acid

描述

(2S)-2-(4-Chloro-2-methylphenoxy)propanoic acid is an organic compound that belongs to the class of phenoxy acids It is characterized by the presence of a chloro-substituted phenoxy group attached to a propanoic acid moiety

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(4-Chloro-2-methylphenoxy)propanoic acid typically involves the reaction of 4-chloro-2-methylphenol with a suitable propanoic acid derivative. One common method is the esterification of 4-chloro-2-methylphenol with a propanoic acid ester, followed by hydrolysis to yield the desired acid. The reaction conditions often involve the use of acidic or basic catalysts to facilitate the esterification and hydrolysis steps.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification reactions using continuous flow reactors. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. Industrial processes also incorporate purification steps such as crystallization or distillation to obtain the compound in its pure form.

化学反应分析

Types of Reactions: (2S)-2-(4-Chloro-2-methylphenoxy)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the chloro group to other functional groups such as hydroxyl or amine groups.

Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenoxypropanoic acids.

科学研究应用

Herbicidal Applications

(S)-mecoprop is primarily recognized for its use as a selective herbicide. It is effective against broadleaf weeds in cereal crops and grasslands. The compound acts by mimicking the natural plant hormone auxin, leading to uncontrolled growth and eventual plant death in susceptible species.

Formulations and Usage

- Commonly found in formulations for residential and agricultural weed control.

- Applied in various concentrations depending on the type of vegetation targeted.

Environmental Impact

The environmental implications of (S)-mecoprop are significant due to its widespread use in agriculture. Studies have assessed its persistence in soil and water, as well as its potential effects on non-target organisms.

Persistence and Degradation

- Research indicates that (S)-mecoprop can degrade through microbial processes, with studies showing complete degradation of both enantiomers by certain microbial communities .

- Factors influencing degradation include soil type, moisture content, and microbial activity.

Ecotoxicology

- The European Chemicals Agency has classified 4-chloro-2-methylphenol (a degradation product) for respiratory irritancy and skin corrosion .

- Risk assessments have been conducted to evaluate the potential risks to aquatic organisms and terrestrial wildlife.

Microbial Degradation Study

A study published in the Applied and Environmental Microbiology journal investigated the complete microbial degradation of both enantiomers of mecoprop. The findings highlighted the capability of specific microbial strains to metabolize the compound effectively, suggesting potential bioremediation applications in contaminated environments .

Herbicide Efficacy Trials

Field trials have demonstrated the efficacy of (S)-mecoprop in controlling specific weed populations in cereal crops. Results indicated a significant reduction in weed biomass compared to untreated controls, supporting its use as an effective herbicide in integrated weed management strategies .

Regulatory Status

(S)-mecoprop is subject to regulatory scrutiny due to its herbicidal properties and potential environmental risks. It is essential for manufacturers and users to comply with local regulations governing its application to mitigate adverse effects.

作用机制

The mechanism of action of (2S)-2-(4-Chloro-2-methylphenoxy)propanoic acid involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or interfering with cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

相似化合物的比较

(2S)-2-(4-Chloro-2-methylphenoxy)propanoic acid can be compared with other phenoxy acids, such as:

2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.

Mecoprop: Another herbicide with a similar phenoxypropanoic acid structure.

The uniqueness of this compound lies in its specific chloro and methyl substitutions, which confer distinct chemical and biological properties.

生物活性

Overview

(2S)-2-(4-Chloro-2-methylphenoxy)propanoic acid, commonly known as mecoprop, is a chiral phenoxy acid herbicide widely studied for its biological activity. It is primarily recognized for its herbicidal properties, but research has also explored its potential antimicrobial effects and environmental interactions. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The structure of this compound consists of a propanoic acid backbone attached to a chloro-substituted phenoxy group. The compound's chemical formula is C_10H_11ClO_3, and it has a molecular weight of 216.65 g/mol. Its stereochemistry is significant, as the (S)-enantiomer is the active form used in herbicides.

Herbicidal Properties

Mecoprop is predominantly utilized as a selective herbicide targeting broadleaf weeds in cereal crops and pastures. Its mechanism of action involves the disruption of plant growth by mimicking the natural plant hormone auxin, leading to uncontrolled cell division and growth.

Table 1: Herbicidal Efficacy of Mecoprop

| Target Weed Species | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|

| Dandelion | 500 | 85 |

| Thistle | 600 | 90 |

| Clover | 400 | 75 |

This table summarizes findings from field trials indicating the effectiveness of mecoprop against various weed species at different application rates.

Antimicrobial Activity

Recent studies have indicated that this compound may possess antimicrobial properties. Research has shown that it can inhibit the growth of certain bacterial strains, although further investigation is required to fully understand its spectrum of activity and mechanisms involved.

Case Study: Antimicrobial Effects

In a laboratory setting, mecoprop was tested against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition of bacterial growth at concentrations above 100 µg/mL, suggesting potential applications in agricultural settings where microbial control is necessary.

Environmental Impact

Mecoprop's environmental behavior has been extensively studied due to its widespread use. It is classified as moderately persistent in soil and can leach into groundwater, raising concerns about its ecological effects.

Table 2: Environmental Persistence of Mecoprop

| Environment | Half-Life (Days) | Major Degradation Pathways |

|---|---|---|

| Soil | 30 | Microbial degradation |

| Water | 15 | Photolysis |

This table illustrates the persistence of mecoprop in different environments and highlights microbial degradation as a key pathway for its breakdown.

The primary mechanism by which this compound exerts its herbicidal effects involves interference with auxin signaling pathways in plants. This leads to abnormal growth patterns characterized by excessive elongation and twisting of stems.

Safety and Toxicity

Toxicological assessments have indicated that mecoprop exhibits low acute toxicity to mammals but can be harmful to aquatic organisms. The European Chemicals Agency classifies it as hazardous due to potential respiratory irritancy and skin corrosion risks.

Table 3: Toxicity Profile of Mecoprop

| Endpoint | Value | Reference |

|---|---|---|

| LD50 (oral, rat) | >2000 mg/kg | OECD Guidelines |

| EC50 (Daphnia) | 0.5 mg/L | Environmental Risk Assessment |

| NOAEL | 200 mg/kg/day | Chronic Toxicity Studies |

This toxicity profile summarizes key findings from various toxicological studies on mecoprop, indicating its safety margins for human exposure.

属性

IUPAC Name |

(2S)-2-(4-chloro-2-methylphenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNTGYJSOUMFZEP-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)Cl)O[C@@H](C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10895808 | |

| Record name | (S)-(-)-Mecoprop | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10895808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25333-13-5 | |

| Record name | Mecoprop, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025333135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-(-)-Mecoprop | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10895808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MECOPROP, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R049359JHL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。